5-Chloro-2-methylphenyl isocyanate
Overview
Description
Mechanism of Action
Target of Action
5-Chloro-2-methylphenyl isocyanate, also known as 4-chloro-2-isocyanato-1-methylbenzene, is an organic building block containing an isocyanate group Isocyanates in general are known to react with compounds containing active hydrogen atoms, such as water, alcohols, and amines .
Mode of Action
The mode of action of this compound involves its interaction with its targets through the isocyanate group. This group is highly reactive and can form covalent bonds with a variety of nucleophilic substrates . The exact changes resulting from these interactions would depend on the specific substrate involved.
Pharmacokinetics
It is known that isocyanates are generally rapidly absorbed and distributed in the body, and they can be metabolized and excreted in various forms .
Result of Action
It is known that isocyanates can cause cellular damage and inflammation due to their reactivity .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the presence of moisture can lead to hydrolysis of the isocyanate group, reducing its reactivity . Furthermore, the compound should be stored in a well-ventilated place and kept tightly closed .
Preparation Methods
Synthetic Routes and Reaction Conditions
In this method, 5-chloro-2-methylaniline is treated with phosgene (COCl₂) to produce the isocyanate compound . The reaction proceeds via the formation of a carbamoyl chloride intermediate: [ \text{RNH}_2 + \text{COCl}_2 \rightarrow \text{RNCO} + 2 \text{HCl} ]
Industrial Production Methods
Industrial production of isocyanates, including 5-chloro-2-methylphenyl isocyanate, requires stringent safety measures due to the hazardous nature of phosgene. Alternative methods, such as using oxalyl chloride as a safer phosgene substitute, have been explored .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-methylphenyl isocyanate undergoes various chemical reactions, including:
Nucleophilic Addition: Reacts with alcohols to form urethanes (carbamates).
Aminolysis: Reacts with primary and secondary amines to form substituted ureas.
Common Reagents and Conditions
Alcohols: React with isocyanates in the presence of tertiary amines or metal salts (e.g., tin, iron, mercury) to form urethanes.
Amines: React with isocyanates to form ureas under mild conditions.
Major Products
Urethanes: Formed from the reaction with alcohols.
Substituted Ureas: Formed from the reaction with amines.
Scientific Research Applications
5-Chloro-2-methylphenyl isocyanate is used in various scientific research applications, including:
Chemistry: As a building block in the synthesis of complex organic molecules.
Biology: In the development of enzyme inhibitors and other bioactive compounds.
Medicine: In the synthesis of pharmaceutical intermediates.
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-4-methylphenyl isocyanate
- 2,6-Dimethylphenyl isocyanate
- Phenyl isocyanate
- Cyclohexyl isocyanate
Uniqueness
5-Chloro-2-methylphenyl isocyanate is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and the properties of the resulting products. The presence of both a chlorine atom and a methyl group on the phenyl ring can affect the electronic distribution and steric factors, making it distinct from other isocyanates .
Properties
IUPAC Name |
4-chloro-2-isocyanato-1-methylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO/c1-6-2-3-7(9)4-8(6)10-5-11/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEMUTFNBAICJEO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N=C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00377805 | |
Record name | 5-Chloro-2-methylphenyl isocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00377805 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40411-27-6 | |
Record name | 5-Chloro-2-methylphenyl isocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00377805 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Chloro-2-methylphenyl isocyanate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What structural information about 5-Chloro-2-methylphenyl isocyanate can be obtained from the research?
A1: The research primarily focuses on characterizing this compound and its isomers using vibrational spectroscopy. [] The study utilizes infrared and Raman spectroscopy to identify characteristic vibrational frequencies associated with specific molecular motions within the compound. While the paper doesn't explicitly provide the molecular formula and weight, these can be deduced from the compound's name.
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